

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Ethylcyclohexanol

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Compound of Interest

Compound Name: 1-Ethylcyclohexanol

Cat. No.: B155962

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Application Note: GC-MS Analysis of 1-Ethylcyclohexanol

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **1-Ethylcyclohexanol** using Gas Chromatography-Mass Spectrometry (GC-MS). **1-Ethylcyclohexanol** is a volatile organic compound with applications in the fragrance industry and as a potential intermediate in chemical synthesis. The methodology presented herein is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical method for the identification and quantification of this analyte. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, including characteristic mass spectral data for confident identification.

Introduction

1-Ethylcyclohexanol ($C_8H_{16}O$, Mol. Wt.: 128.21 g/mol) is a tertiary cyclic alcohol.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from raw materials to finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This application

note outlines a typical GC-MS workflow for the analysis of **1-Ethylcyclohexanol**, providing a foundation for method development and validation in a research or industrial laboratory setting.

Experimental Protocols

Sample Preparation

The sample preparation protocol for **1-Ethylcyclohexanol** should be tailored to the specific sample matrix. For standard solutions or samples where **1-Ethylcyclohexanol** is a major component in a relatively clean matrix, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

Protocol for Standard Solution Preparation:

- **Solvent Selection:** Use a volatile organic solvent compatible with GC-MS analysis, such as methanol, ethanol, or dichloromethane.
- **Stock Solution:** Prepare a stock solution of **1-Ethylcyclohexanol** at a concentration of 1000 µg/mL in the chosen solvent.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Transfer:** Transfer the prepared standards into 2 mL amber glass autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point for method development and are based on typical conditions for the analysis of cyclic alcohols and other volatile organic compounds.

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph	Agilent 8890 GC System (or equivalent)
Mass Spectrometer	Agilent 5977B GC/MSD (or equivalent)
GC Column	HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent non-polar column
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Split (split ratio 20:1) or Splitless for trace analysis
Oven Temperature Program	Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	40 - 200 amu
Solvent Delay	3 minutes

Data Presentation

Retention Time

The retention time of a compound is dependent on the specific GC column and the analytical conditions. Under the conditions specified in Table 1, the retention time for **1-**

Ethylcyclohexanol is expected to be in the mid-to-late region of the chromatogram. It is crucial to confirm the retention time by injecting a pure standard of **1-Ethylcyclohexanol**.

Mass Spectrum and Fragmentation

Identification of **1-Ethylcyclohexanol** is confirmed by its characteristic mass spectrum obtained by Electron Ionization (EI). The molecular ion peak ($[M]^+$) at m/z 128 is often weak or absent in the spectra of tertiary alcohols due to rapid fragmentation. The fragmentation pattern is characterized by the loss of an ethyl group and water.

Table 2: Characteristic Mass Fragments of **1-Ethylcyclohexanol**

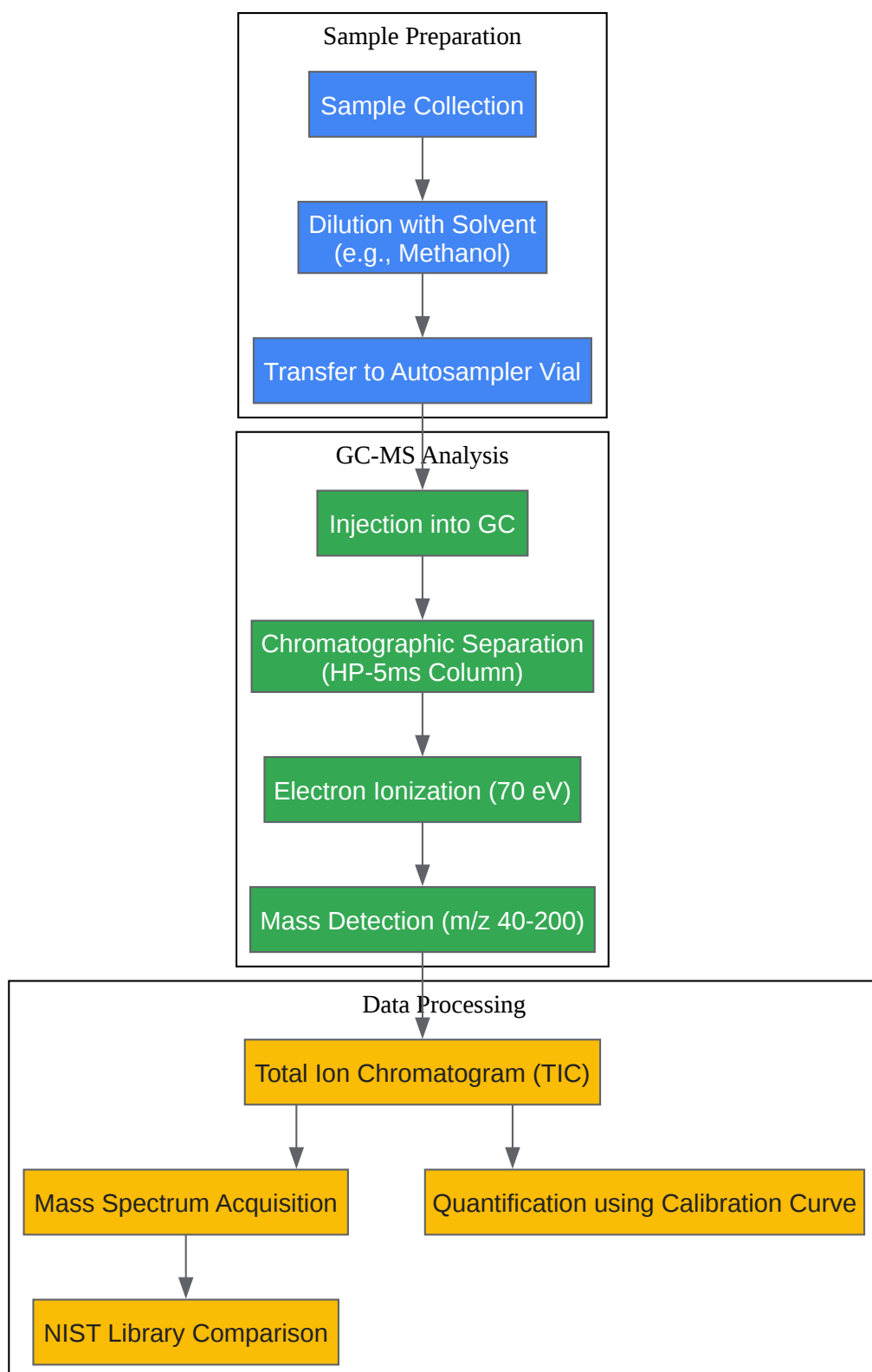
m/z (Mass-to-Charge Ratio)	Relative Abundance (%)	Proposed Fragment Ion
99	100	$[M - C_2H_5]^+$
81	75	$[C_6H_9]^+$
71	65	$[M - C_2H_5 - C_2H_4]^+$ or $[C_5H_{11}]^+$
57	50	$[C_4H_9]^+$
43	40	$[C_3H_7]^+$

Data is compiled from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of **1-Ethylcyclohexanol**.



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